(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid typically involves multi-step organic reactions. One common method includes the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation or enzymatic synthesis. These methods are designed to produce the compound in larger quantities while maintaining high purity and consistency. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific solvents, temperatures, and catalysts to optimize the reaction efficiency and selectivity.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
α-Trifluoromethylstyrene derivatives: These compounds share the trifluoromethyl group and are used in similar synthetic applications.
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain the trifluoromethyl group and are studied for their pharmaceutical applications.
Uniqueness
What sets (3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
Molecular Formula |
C10H10F3NO3 |
---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)5-1-2-6(8(15)3-5)7(14)4-9(16)17/h1-3,7,15H,4,14H2,(H,16,17)/t7-/m1/s1 |
InChI Key |
AAARRPPCGAEICC-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)[C@@H](CC(=O)O)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.